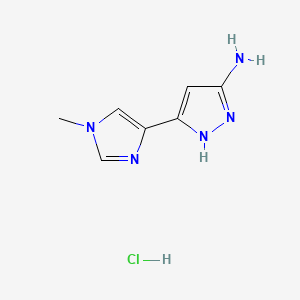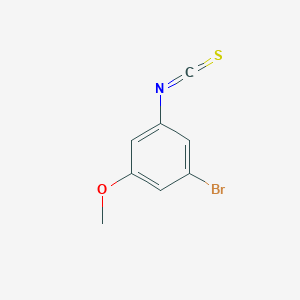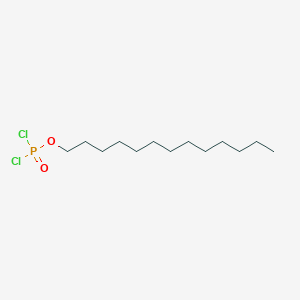
Tridecyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl Phosphorodichloridate is a chemical compound with the molecular formula C13H28Cl2O2P. It is an organophosphorus compound that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecyl Phosphorodichloridate can be synthesized through the reaction of tridecyl alcohol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
[ \text{C13H28OH} + \text{POCl3} \rightarrow \text{C13H28Cl2O2P} + \text{HCl} ]
This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where tridecyl alcohol and phosphorus oxychloride are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Tridecyl Phosphorodichloridate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tridecyl phosphate and hydrochloric acid.
Substitution: Can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation and Reduction: Can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed
Hydrolysis: Tridecyl phosphate and hydrochloric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Tridecyl Phosphorodichloridate is used in several scientific research applications:
Chemistry: As a reagent in the synthesis of organophosphorus compounds.
Biology: In the study of enzyme mechanisms involving phosphorylation.
Medicine: Potential use in drug development for targeting specific biochemical pathways.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tridecyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles, leading to the substitution of chlorine atoms. This reactivity is utilized in various chemical syntheses to introduce phosphorus-containing groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
Tridecyl Phosphate: Similar in structure but lacks the reactive chlorine atoms.
Tridecyl Trimellitate: Used in cosmetics and has different functional groups.
Tris(tridecyl) Phosphite: Used as a heat stabilizer for polymers.
Uniqueness
Tridecyl Phosphorodichloridate is unique due to its high reactivity and ability to introduce phosphorus-containing groups into organic molecules. This makes it a valuable reagent in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C13H27Cl2O2P |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-dichlorophosphoryloxytridecane |
InChI |
InChI=1S/C13H27Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3 |
InChI Key |
DEWZCBFZJODHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




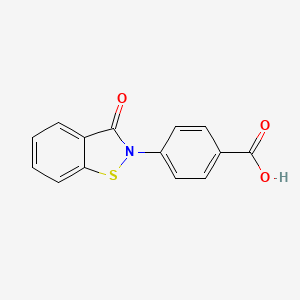
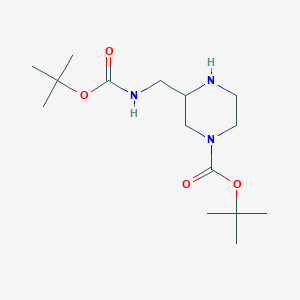
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)

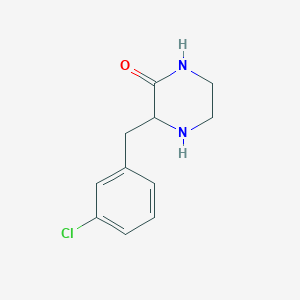
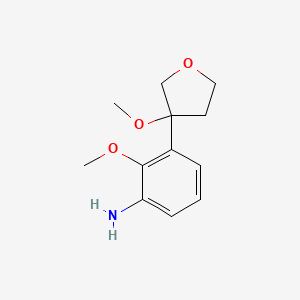
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
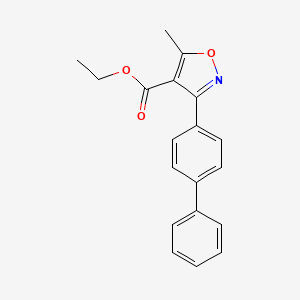
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
